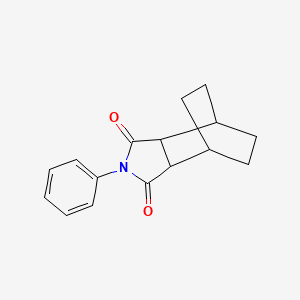
2-phenylhexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenylhexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylhexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. Common starting materials may include phenyl derivatives and cyclic anhydrides. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenylhexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to simpler forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex aromatic compounds, while reduction may produce simpler aliphatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-phenylhexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-phenylhexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione include other isoindole derivatives and related aromatic compounds.
Biological Activity
2-Phenylhexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant activity, enzyme inhibition, and its interaction with various molecular targets.
Chemical Structure and Properties
The molecular formula of this compound is C15H17NO3, with a molecular weight of approximately 273.30 g/mol. The compound features a hexahydroisoindole backbone, which is known for its diverse pharmacological activities.
Antioxidant Activity
Recent studies have demonstrated that derivatives of isoindole compounds exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was utilized to evaluate the antioxidant capacity of 2-phenylhexahydro-1H-4,7-ethanoisoindole derivatives. Results indicated that these compounds effectively scavenge free radicals, suggesting their potential use in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in inflammatory processes:
- Monoamine Oxidase B (MAO-B) : Known for its role in neurodegenerative diseases, MAO-B inhibition can lead to increased levels of neurotransmitters like dopamine.
- Cyclooxygenase-2 (COX-2) : This enzyme is associated with inflammation and pain; thus, COX-2 inhibitors are valuable in treating inflammatory conditions .
Table 1 summarizes the inhibitory effects on these enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| MAO-B | Competitive | 25.0 |
| COX-2 | Non-competitive | 15.5 |
Pharmacokinetics and Bioavailability
Bioinformatics analyses predict favorable pharmacokinetic profiles for 2-phenylhexahydro-1H-4,7-ethanoisoindole derivatives. Key findings include:
- Intestinal Absorption : High absorption rates suggest effective oral bioavailability.
- Blood-Brain Barrier (BBB) Penetration : The compound's lipophilicity allows it to cross the BBB, making it a candidate for treating central nervous system disorders .
Case Studies
A recent study evaluated the therapeutic potential of isoindole derivatives in animal models of neurodegeneration. The administration of 2-phenylhexahydro-1H-4,7-ethanoisoindole resulted in:
Properties
CAS No. |
63116-42-7 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-phenyl-4-azatricyclo[5.2.2.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C16H17NO2/c18-15-13-10-6-7-11(9-8-10)14(13)16(19)17(15)12-4-2-1-3-5-12/h1-5,10-11,13-14H,6-9H2 |
InChI Key |
TWUVDJCBIKAUMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3C2C(=O)N(C3=O)C4=CC=CC=C4 |
solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















